molecular formula C14H24ClNO B593436 Tapentadol-d3 (hydrochloride) (CRM) CAS No. 1435782-38-9

Tapentadol-d3 (hydrochloride) (CRM)

Cat. No. B593436
CAS RN: 1435782-38-9
M. Wt: 260.8
InChI Key: ZELFLGGRLLOERW-RSOVORQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tapentadol-d3 (hydrochloride) (CRM) is a Certified Reference Material (CRM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards . It is intended for use as an internal standard for the quantification of tapentadol by GC- or LC-MS . Tapentadol is categorized as an opioid .


Molecular Structure Analysis

The molecular formula of Tapentadol-d3 (hydrochloride) (CRM) is C14H20D3NO • HCl . The formal name is 3-[(1R,2R)-3-(dimethylamino-d3)-1-ethyl-2-methylpropyl]-phenol, monohydrochloride .

Scientific Research Applications

Dual Mechanism of Action

Tapentadol hydrochloride exhibits a dual mechanism of action, functioning as both a mu-opioid receptor (MOR) agonist and a norepinephrine reuptake inhibitor. This unique combination contributes to its effectiveness in various pain models, ranging from acute to chronic pain (Tzschentke et al., 2007).

Analytical and Pharmacokinetic Studies

Tapentadol hydrochloride has been the subject of various analytical and pharmacokinetic studies. For instance, the development of a rapid RP-HPLC method for its quantification in biological matrices highlights its relevance in pharmacokinetic research (Sangeetha et al., 2021).

Drug Delivery Optimization

Research has focused on optimizing drug delivery systems for tapentadol hydrochloride. Studies like the application of design of experiment (DOE) for floating drug delivery enhance the drug's efficacy and controlled release (Jagdale et al., 2013).

Spectroscopic and Quantum Chemical Studies

Tapentadol hydrochloride has been examined through spectroscopic and quantum chemical methods to understand its structural and activity properties. These studies contribute to the knowledge of its molecular behavior and potential pharmaceutical applications (Arjunan et al., 2015).

Interaction with Pain Inhibition Pathways

There is significant research on how tapentadol hydrochloride interacts with pain inhibition pathways, particularly in chronic pain conditions. Studies have shown its effectiveness in enhancing endogenous pain inhibition mechanisms, which is crucial for managing chronic pain conditions like diabetic polyneuropathy (Niesters et al., 2014).

Characterization of Degradation Products

Understanding the stability and degradation products of tapentadol hydrochloride is essential for its safe and effective use. Research involving liquid chromatography–tandem mass spectrometry (LC-MS/MS) has been conducted to identify and characterize its major degradation products under various stress conditions (Omkar et al., 2016).

Mechanism of Action

Tapentadol is an analgesic compound that acts centrally to attenuate pain. It has dual mechanisms of action as a mu-opioid receptor agonist and noradrenaline re-uptake inhibition . This dual mechanism provides a great advantage over classic opioids in pain management from nociceptive to neuropathic .

Safety and Hazards

Tapentadol can slow or stop your breathing, especially when you start using this medicine or whenever your dose is changed . It may be habit-forming, even at regular doses . Misuse of narcotic pain medication can cause addiction, overdose, or death . Fatal side effects can occur if you use opioid medicine with alcohol, or with other drugs that cause drowsiness or slow your breathing .

Future Directions

Tapentadol is a new alternative to treat acute, chronic, and neuropathic pain . It is associated with fewer adverse effects than tramadol , making it a good alternative with fewer adverse effects and is available for human use .

properties

IUPAC Name

3-[(2R,3R)-2-methyl-1-[methyl(trideuteriomethyl)amino]pentan-3-yl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO.ClH/c1-5-14(11(2)10-15(3)4)12-7-6-8-13(16)9-12;/h6-9,11,14,16H,5,10H2,1-4H3;1H/t11-,14+;/m0./s1/i3D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELFLGGRLLOERW-RSOVORQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=CC=C1)O)C(C)CN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N(C)C[C@H](C)[C@@H](CC)C1=CC(=CC=C1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344782
Record name Tapentadol-d3 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1435782-38-9
Record name Tapentadol-d3 hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344782
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tapentadol-d3 (hydrochloride) (CRM)
Reactant of Route 2
Reactant of Route 2
Tapentadol-d3 (hydrochloride) (CRM)
Reactant of Route 3
Tapentadol-d3 (hydrochloride) (CRM)
Reactant of Route 4
Tapentadol-d3 (hydrochloride) (CRM)
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Tapentadol-d3 (hydrochloride) (CRM)
Reactant of Route 6
Tapentadol-d3 (hydrochloride) (CRM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.